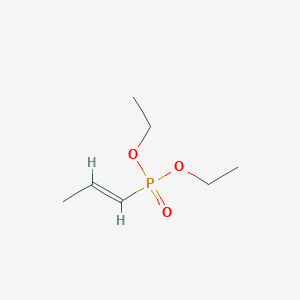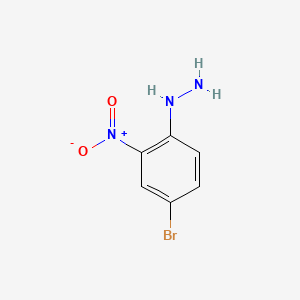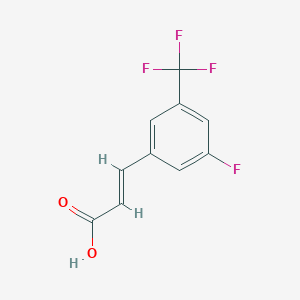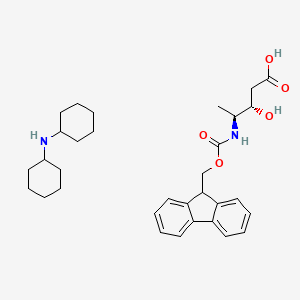
N-Formylcefotaxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formylcefotaxime is a derivative of cefotaxime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound retains the core structure of cefotaxime but includes a formyl group, which may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Formylcefotaxime involves the formylation of cefotaxime. One method includes reacting cefotaxime with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formyl group is correctly attached to the cefotaxime molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as aqueous glyme or aqueous cellosolve are often used to facilitate the reaction . The industrial process also includes steps for purification and quality control to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
N-Formylcefotaxime undergoes various chemical reactions, including:
Oxidation: This reaction can alter the formyl group or other functional groups in the molecule.
Reduction: This reaction can potentially convert the formyl group to an alcohol group.
Substitution: This reaction involves replacing the formyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
科学研究应用
N-Formylcefotaxime has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of cephalosporin derivatives.
Biology: It is used in microbiological studies to understand the effects of formylation on antibiotic activity.
Medicine: Research focuses on its potential as an antibiotic with modified properties compared to cefotaxime.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of N-Formylcefotaxime is similar to that of cefotaxime. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding interferes with the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to bacterial cell lysis and death .
相似化合物的比较
Similar Compounds
Cefotaxime: The parent compound, widely used as a broad-spectrum antibiotic.
Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness
N-Formylcefotaxime is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and potentially enhance its stability or activity against certain bacterial strains. This modification can also influence its interaction with bacterial enzymes and resistance mechanisms, making it a valuable compound for further research and development .
属性
CAS 编号 |
66403-32-5 |
|---|---|
分子式 |
C17H17N5O8S2 |
分子量 |
483.5 g/mol |
IUPAC 名称 |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1 |
InChI 键 |
QUSLXJHSQSHRFM-QVJRADPESA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
Key on ui other cas no. |
66403-32-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)



